(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine is an organic compound with the molecular formula C20H21N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine typically involves the reaction of ethylamine with cinnamaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylphenyl)-2-propen-1-amine
- (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propen-1-amine
- (2E)-3-(4-Fluorophenyl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine is unique due to its specific structural features, such as the presence of both ethyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(E)-N-ethyl-3-phenyl-N-[(E)-3-phenylprop-2-enyl]prop-2-en-1-amine |
InChI |
InChI=1S/C20H23N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-16H,2,17-18H2,1H3/b15-9+,16-10+ |
InChI Key |
WUQJNZSSVMDJLL-KAVGSWPWSA-N |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.